molecular formula C9H12ClNO B3058045 2-(4-Chloro-2-methoxyphenyl)ethanamine CAS No. 874285-02-6

2-(4-Chloro-2-methoxyphenyl)ethanamine

Cat. No. B3058045
CAS RN: 874285-02-6
M. Wt: 185.65
InChI Key: RDDQULVOLDPSJM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Chloro-2-methoxyphenyl)ethanamine” are not detailed in the available resources. Phenethylamines, in general, can undergo a variety of chemical reactions, but the specifics would depend on the exact structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-2-methoxyphenyl)ethanamine” are not detailed in the available resources. Information on related compounds suggests that they can vary widely in properties such as solubility, stability, and reactivity .

Scientific Research Applications

High-Performance Liquid Chromatography Tandem Mass Spectrometry Method

A study by Poklis et al. (2013) developed a method using high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) for the detection and quantification of 2CC-NBOMe and 25I-NBOMe in human serum. This method proved suitable for clinical toxicology testing in emergency department patients.

In Vivo Metabolism Study

Kanamori et al. (2002) conducted an in vivo metabolism study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites. This study suggested two metabolic pathways for 2C-B in rats, including deamination leading to aldehyde metabolites and subsequent reduction or oxidation.

Gas Chromatography–Mass Spectrometry Analysis

Lum et al. (2016) focused on gas chromatography–mass spectrometry analysis of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe). The study demonstrated a simple protocol for routine analysis of new psychoactive substances in crime laboratories.

Comparative Neuropharmacology

A 2018 study by Elmore et al. compared the neuropharmacology of NBOMe hallucinogens and their 2C counterparts in rats. They found that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans.

Hepatic Monooxygenases in Metabolism

Bulger et al. (1985) explored the role of hepatic monooxygenases in generating estrogenic metabolites from methoxychlor and its contaminants. This study provided insight into the estrogenic and proestrogenic properties of these compounds.

Enantioselective Metabolism by Human Cytochromes

Hu and Kupfer (2002) examined the enantioselective metabolism of methoxychlor by human cytochromes P450 (P450s). They found that different P450 isoforms produce different enantiomers of methoxychlor metabolites.

Mechanism of Action

The mechanism of action for “2-(4-Chloro-2-methoxyphenyl)ethanamine” is not specified in the available resources. Phenethylamines often interact with the body’s central nervous system, but the exact effects can vary widely depending on the specific compound .

Safety and Hazards

The safety and hazards associated with “2-(4-Chloro-2-methoxyphenyl)ethanamine” are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “2-(4-Chloro-2-methoxyphenyl)ethanamine” are not specified in the available resources. Given its structural similarity to phenethylamines, it could potentially be of interest in fields such as medicinal chemistry or neuroscience .

properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDQULVOLDPSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292762
Record name 4-Chloro-2-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874285-02-6
Record name 4-Chloro-2-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874285-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A portion of 2-(2-bromo-4-chlorophenyl)acetonitrile (7.1 g; 39.1 mmol) was directly dissolved in borane solution (78.2 mL of a 1.0 M solution in tetrahydrofuran; 78.2 mmol), and the resulting solution was stirred and heated to reflux. After refluxing for a total of 90 minutes, the heat was removed and the solution was allowed to cool for a few minutes, and then 16 mL of methanol was carefully added to quench the solution. The resulting solution was again heated to reflux for 30 minutes. The solvent was then evaporated, and the residue was partitioned between 200 mL of 1M HCl (aq.) and 200 mL ether. The aqueous layer was filtered to remove a small amount of suspended insoluble material, and the pH of the filtrate was adjusted to pH>12 by the addition of 42% NaOH (aq.). The filtrate was then extracted with 200 mL dichloromethane. The organic layer was dried over sodium sulfate and evaporated to give 3.89 g of 2-(4-chloro-2-methoxyphenyl)ethanamine as a colorless liquid. MS (apci, pos) m/z=186.
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7.1 g
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Synthesis routes and methods II

Procedure details

(E)-4-chloro-2-methoxy-1-(2-nitrovinyl)benzene (245 mg, 1.15 mmol) was diluted with THF (1 mL), placed under nitrogen and cooled to 0° C. LAH (4588 μL, 4.59 mmol) was added dropwise and the reaction was stirred for 5 hours warming to ambient temperature. The reaction was cooled to 0° C. and quenched with 174 μL of water, 174 μL of 15% NaOH and 522 μL water. After stirring for 1 hour, ethyl acetate and MgSO4 was added. The reaction mixture was filtered and concentrated to yield 2-(4-chloro-2-methoxyphenyl)ethanamine (160 mg, 0.862 mmol, 75.1% yield).
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245 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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